

Spectroscopic and Methodological Analysis of 19-Hydroxy-Substituted Iboga Alkaloids

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Compound of Interest

Compound Name: **19(S)-Hydroxyconopharyngine**

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For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and experimental methodologies for a representative 19-hydroxy-substituted iboga alkaloid, a class of compounds that includes **19(S)-Hydroxyconopharyngine**. Due to the scarcity of publicly available data for **19(S)-Hydroxyconopharyngine** specifically, this document leverages detailed information from a closely related and well-characterized analogue, (3R,19R)-19-hydroxy-3-(2-oxopropyl)voacangine, isolated from *Tabernaemontana divaricata*. The structural similarities and shared iboga scaffold make this compound an excellent proxy for understanding the spectroscopic characteristics and experimental considerations relevant to **19(S)-Hydroxyconopharyngine**.

Spectroscopic Data

The structural elucidation of iboga-type indole alkaloids relies heavily on a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The following tables summarize the key quantitative data for the representative compound, (3R,19R)-19-hydroxy-3-(2-oxopropyl)voacangine.

Mass Spectrometry Data

High-resolution electrospray ionization mass spectrometry (HRESIMS) is critical for determining the molecular formula of the alkaloid.

Parameter	Value
Ionization Mode	Positive
Observed m/z [M+H] ⁺	441.2384
Calculated m/z for C ₂₅ H ₃₃ N ₂ O ₅	441.2384
Molecular Formula	C ₂₅ H ₃₂ N ₂ O ₅
Degrees of Unsaturation	11

¹H and ¹³C NMR Spectroscopic Data

The following table presents the ¹H and ¹³C NMR chemical shifts for (3R,19R)-19-hydroxy-3-(2-oxopropyl)voacangine, which are instrumental in assigning the specific structure and stereochemistry. The presence of a 1-hydroxyethyl group is a key feature, replacing the typical ethyl side chain at C-20 in many related alkaloids.

Position	δ C (ppm)	δ H (ppm, mult., J in Hz)
2	108.1 (s)	
3	79.2 (d)	4.25 (1H, d, J = 1.5 Hz)
5	53.8 (t)	3.20 (1H, m), 2.95 (1H, m)
6	36.3 (t)	2.85 (1H, m), 2.65 (1H, m)
7	106.1 (s)	
8	128.5 (s)	
9	122.0 (d)	7.45 (1H, d, J = 8.0 Hz)
10	110.8 (d)	6.80 (1H, d, J = 2.5 Hz)
11	159.8 (s)	
12	111.5 (d)	6.90 (1H, dd, J = 8.0, 2.5 Hz)
13	137.9 (s)	
14	30.0 (t)	2.05 (1H, m), 1.90 (1H, m)
15	28.1 (t)	1.85 (2H, m)
16	52.5 (s)	
17	32.1 (t)	2.20 (2H, m)
18	22.2 (q)	1.28 (3H, d, J = 6.5 Hz)
19	71.0 (d)	3.89 (1H, qd, J = 6.5, 2.0 Hz)
20	40.1 (d)	2.50 (1H, m)
21	58.9 (d)	3.10 (1H, br s)
1'-CH ₂	49.5 (t)	3.50 (1H, d, J = 17.0 Hz), 3.35 (1H, d, J = 17.0 Hz)
2'-C=O	207.9 (s)	
3'-CH ₃	31.8 (q)	2.15 (3H, s)
11-OCH ₃	55.8 (q)	3.80 (3H, s)

COOCH ₃	52.3 (q)	3.70 (3H, s)
N-H	8.10 (1H, s)	

Experimental Protocols

The isolation and characterization of these alkaloids involve a multi-step process, as detailed below.

Isolation of Iboga-Type Indole Alkaloids

- Extraction: The air-dried and powdered plant material (e.g., twigs and leaves of *Tabernaemontana divaricata*) is extracted exhaustively with a solvent such as methanol at room temperature.
- Acid-Base Partitioning: The crude methanol extract is concentrated under reduced pressure. The residue is then suspended in an acidic aqueous solution (e.g., 3% tartaric acid) and partitioned with a non-polar solvent like ethyl acetate to remove neutral and weakly basic compounds. The acidic aqueous layer, containing the protonated alkaloids, is then basified with an appropriate base (e.g., Na₂CO₃) to a pH of approximately 9-10. This is followed by extraction with a chlorinated solvent such as dichloromethane to yield the total crude alkaloids.
- Chromatographic Separation: The crude alkaloid mixture is subjected to repeated column chromatography.
 - Silica Gel Column Chromatography: A primary separation is performed on a silica gel column using a gradient elution system, typically a mixture of a non-polar solvent (like hexane or chloroform) and a polar solvent (such as methanol or acetone), with increasing polarity.
 - Sephadex LH-20 Column Chromatography: Further purification of the fractions obtained from the silica gel column is carried out using a Sephadex LH-20 column with methanol as the eluent. This step is effective in separating compounds based on their molecular size.
 - Preparative High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compounds is often achieved using preparative HPLC on a C18 reversed-phase

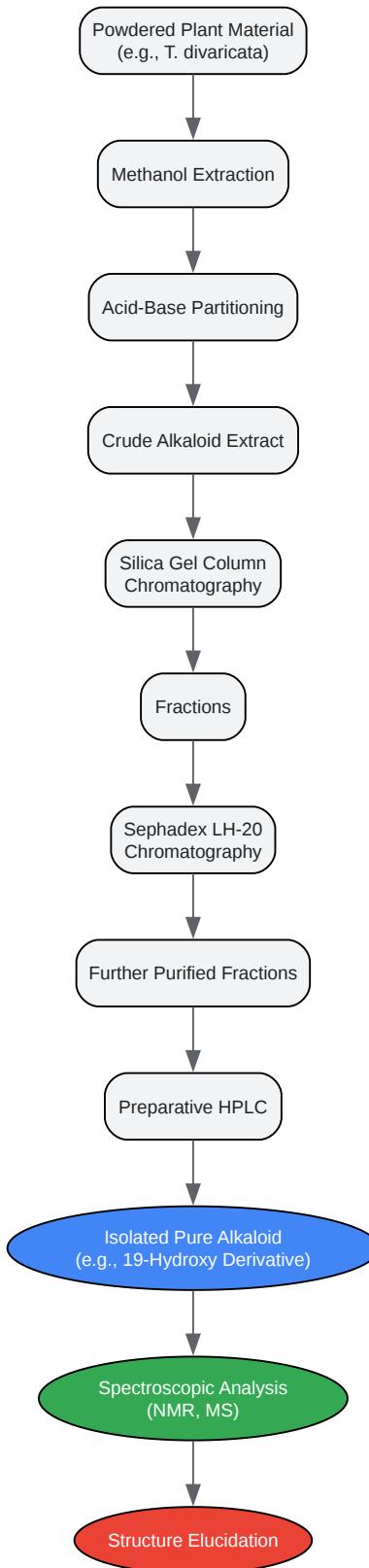
column with a suitable mobile phase, such as a gradient of methanol and water.

Spectroscopic Analysis

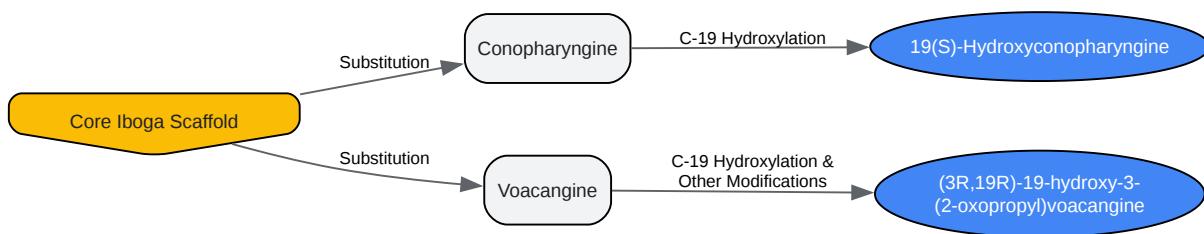
- NMR Spectroscopy: ^1H , ^{13}C , and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 600 MHz) in a deuterated solvent such as CDCl_3 or CD_3OD . Chemical shifts are reported in ppm relative to the residual solvent signals.
- Mass Spectrometry: High-resolution mass spectra are acquired on a Q-TOF mass spectrometer using electrospray ionization (ESI) in the positive ion mode.

Visualizations

The following diagrams illustrate the general workflow for the isolation and characterization of iboga alkaloids and a conceptual representation of their structural relationship.

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Caption: Experimental workflow for the isolation and identification of iboga alkaloids.



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Caption: Structural relationship of hydroxylated iboga alkaloids to their parent scaffolds.

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